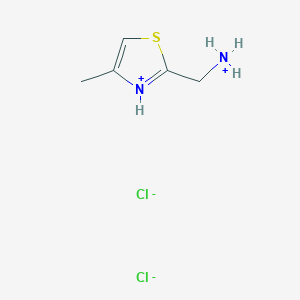
(4-Methyl-1,3-thiazol-3-ium-2-yl)methylazanium;dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methyl-1,3-thiazol-3-ium-2-yl)methylazanium;dichloride is a chemical compound with a unique structure that includes a thiazolium ring and an azanium group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,3-thiazol-3-ium-2-yl)methylazanium;dichloride typically involves the reaction of 4-methylthiazole with methylamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures around 25-30°C.
Solvent: Aqueous or organic solvents like ethanol.
Catalysts: Acidic catalysts such as hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and efficiency.
化学反应分析
Types of Reactions
(4-Methyl-1,3-thiazol-3-ium-2-yl)methylazanium;dichloride undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Can be reduced to thiazolidine derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolium derivatives.
科学研究应用
Chemistry
In chemistry, (4-Methyl-1,3-thiazol-3-ium-2-yl)methylazanium;dichloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential antimicrobial properties. It has shown activity against various bacterial and fungal strains, making it a candidate for new antimicrobial agents.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It is investigated for its role in modulating biological pathways and its potential use in treating infections and other diseases.
Industry
Industrially, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of (4-Methyl-1,3-thiazol-3-ium-2-yl)methylazanium;dichloride involves its interaction with cellular components. It targets specific enzymes and proteins, disrupting their normal function. This disruption can lead to the inhibition of microbial growth or modulation of biological pathways, depending on the application.
相似化合物的比较
Similar Compounds
Thiamine (Vitamin B1): Contains a thiazolium ring and is essential for cellular metabolism.
Benzothiazole: A related compound with applications in the synthesis of pharmaceuticals and agrochemicals.
Thiazole: The parent compound of the thiazolium ring, used in various chemical syntheses.
Uniqueness
(4-Methyl-1,3-thiazol-3-ium-2-yl)methylazanium;dichloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a thiazolium ring and an azanium group makes it versatile for various applications, distinguishing it from other similar compounds.
属性
IUPAC Name |
(4-methyl-1,3-thiazol-3-ium-2-yl)methylazanium;dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.2ClH/c1-4-3-8-5(2-6)7-4;;/h3H,2,6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYZTPKWJKYJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=[NH+]1)C[NH3+].[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













